Product packaging for (1-Methylcyclohexyl)methanol(Cat. No.:CAS No. 14064-13-2)

(1-Methylcyclohexyl)methanol

Cat. No.: B014665
CAS No.: 14064-13-2
M. Wt: 128.21 g/mol
InChI Key: UUBPRIUBEQJUQL-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry

The significance of (1-Methylcyclohexyl)methanol in organic chemistry stems from its role as a precursor and intermediate in the synthesis of more complex molecules. It is frequently employed as a reagent and a solvent in various organic reactions. The hydroxyl group can be readily converted into other functional groups, making it a useful synthon for introducing the 1-methylcyclohexyl moiety into larger structures.

One of the key reactions involving this compound is its conversion to ((1-Methyl)cyclohexyl)methyl tosylate. This is achieved through a reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. The resulting tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions. This transformation highlights the compound's role in creating derivatives with enhanced reactivity for further synthetic applications.

Furthermore, this compound can undergo oxidation to form (1-Methylcyclohexyl)carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. Conversely, reduction of the compound can lead to simpler alcohols. These fundamental reactions showcase the versatility of the hydroxymethyl group and its importance in synthetic strategies.

The synthesis of this compound itself is a subject of academic interest. A common industrial method involves the hydroformylation of 1-methylcyclohexene, followed by hydrogenation of the resulting aldehyde. This two-step process, often catalyzed by rhodium complexes, can achieve high yields and purity.

Research Trajectories and Interdisciplinary Relevance

The research surrounding this compound extends beyond traditional organic synthesis and touches upon various interdisciplinary fields. Its derivatives and related compounds have been investigated for their potential applications in materials science and medicinal chemistry.

For instance, the structural motif of this compound is found in more complex molecules that are studied for their biological activity. While research is ongoing, the compound and its derivatives are being explored for their potential effects on biological systems and as drug delivery agents. One study noted that a related compound, [(1R,4R)-4-Methylcyclohexyl]methanol, has been shown to interact with bacteria and inhibit the enzyme HMG-CoA reductase, which is involved in cholesterol synthesis. biosynth.com

The physical and chemical properties of this compound and its isomers are also of interest in environmental science, particularly in the context of chemical spills and water contamination. Following a chemical spill of crude 4-methylcyclohexylmethanol (MCHM) into the Elk River in 2014, numerous studies were conducted to understand its environmental fate and to develop analytical methods for its detection. nih.govchromatographyonline.comchromatographyonline.com Research has focused on developing sensitive detection techniques like solid-phase microextraction (SPME) and thin-film microextraction (TFME) to monitor its presence in water samples at very low concentrations. chromatographyonline.comchromatographyonline.com

Moreover, the dehydrogenation of methylcyclohexane (B89554), a related compound, to produce toluene (B28343) and hydrogen is a significant reaction in the context of hydrogen storage and transportation. bohrium.comwikipedia.org This highlights the broader relevance of cyclohexane (B81311) derivatives in the development of alternative energy technologies. bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B014665 (1-Methylcyclohexyl)methanol CAS No. 14064-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBPRIUBEQJUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363533
Record name (1-methylcyclohexyl)methanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14064-13-2
Record name (1-methylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylcyclohexyl)methanol
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Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes

Advanced synthetic strategies for (1-methylcyclohexyl)methanol pivot on the efficient and selective conversion of 1-methylcyclohexene. The key transformation is the hydroformylation reaction, which introduces a formyl group and a hydrogen atom across the double bond of the cycloalkene.

Hydroformylation of Cycloalkenes

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes. wikipedia.org In the context of producing this compound, the substrate is 1-methylcyclohexene. This reaction involves treating the alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), typically at elevated temperatures and pressures in the presence of a transition metal catalyst. wikipedia.org The primary product of this step is 1-methylcyclohexanecarbaldehyde, the direct precursor to the target alcohol.

The choice of catalyst is critical for controlling the rate, efficiency, and selectivity of the hydroformylation of 1-methylcyclohexene. Transition metal complexes, particularly those based on rhodium and cobalt, are the most effective. numberanalytics.com

Rhodium-based catalysts are generally favored due to their high activity and selectivity under milder conditions compared to cobalt. wikipedia.orgwiley-vch.de These catalysts, often derived from precursors like [Rh(acac)(CO)₂], are typically modified with phosphorus-based ligands, such as phosphines and phosphites. rsc.org The electronic and steric properties of these ligands profoundly influence the catalyst's performance. wikipedia.org For instance, bulky ligands can enhance the selectivity towards the desired aldehyde by creating steric hindrance around the metal center, which influences the way the alkene coordinates. wikipedia.org The use of bidentate phosphine (B1218219) ligands, which chelate to the rhodium atom, can significantly enhance regioselectivity for the linear aldehyde in the hydroformylation of terminal alkenes and are crucial for achieving high stereoselectivity. wiley-vch.denih.gov

The effect of different catalytic systems on hydroformylation is summarized below:

Catalyst SystemTypical LigandsOperating ConditionsKey Characteristics
Rhodium-based Triphenylphosphine (PPh₃), Phosphites (e.g., BiPhePhos), Bidentate PhosphinesLower pressure (1-10 MPa), Lower temperature (80-130°C) wikipedia.orgHigh activity and selectivity, higher cost, sensitive to impurities. wikipedia.orgwiley-vch.de
Cobalt-based Unmodified (HCo(CO)₄) or Trialkylphosphines (e.g., PBu₃)High pressure (10-30 MPa), High temperature (110-180°C) wikipedia.orgLower cost, less active than rhodium, can promote hydrogenation side reactions. wiley-vch.de
Other Metals Osmium, RutheniumVariedGenerally less active than Rh or Co for this transformation; research is ongoing. wiley-vch.deresearchgate.net

The generally accepted mechanism for hydroformylation, known as the Heck-Breslow cycle, provides a framework for understanding the introduction of the formyl group. The process begins with the formation of a coordinatively unsaturated metal-hydride species from the catalyst precursor. wiley-vch.de

The key steps involving a generic rhodium-phosphine catalyst are:

Olefin Coordination: The substrate, 1-methylcyclohexene, coordinates to the vacant site on the rhodium-hydride complex. wikipedia.org

Migratory Insertion (Hydride): The hydride ligand migrates to one of the carbons of the double bond, forming a rhodium-alkyl intermediate. This step is crucial for determining the regioselectivity. mpg.de

CO Coordination: A molecule of carbon monoxide from the syngas coordinates to the now-vacant site on the rhodium complex. wikipedia.org

Migratory Insertion (CO): The alkyl group migrates to the coordinated CO, resulting in a rhodium-acyl complex. wikipedia.org

Oxidative Addition: A molecule of H₂ adds to the metal center. wikipedia.org

Reductive Elimination: The aldehyde product, 1-methylcyclohexanecarbaldehyde, is eliminated from the complex, regenerating the active catalyst for the next cycle. wikipedia.org

Studies on the hydroformylation of related cycloalkenes have provided evidence that the addition of the hydrogen atom and the formyl group occurs in a cis fashion across the double bond. researchgate.net

For an unsymmetrical alkene like 1-methylcyclohexene, hydroformylation can theoretically lead to two isomeric aldehydes. However, the reaction exhibits significant regioselectivity and stereoselectivity.

Regioselectivity: The formyl group can add to either of the two carbons of the original double bond. In the case of 1-methylcyclohexene, the major product is 1-methylcyclohexanecarbaldehyde, where the formyl group is attached to the less substituted carbon (C2 of the double bond). wikipedia.org This outcome, an anti-Markovnikov addition, is largely dictated by steric effects. The bulky catalyst complex preferentially adds the hydride to the more substituted carbon (C1), forcing the subsequent formyl group onto the less hindered carbon. wikipedia.org

Stereochemical Control: 1-Methylcyclohexene is a prochiral molecule, and its hydroformylation can lead to stereoisomers. Research has demonstrated that the reaction is highly stereoselective, with the main product being the trans isomer, where the newly introduced formyl group is on the opposite face of the cyclohexane (B81311) ring relative to the existing methyl group. wikipedia.org This stereochemical outcome is a result of the catalyst approaching the less sterically hindered face of the alkene during the initial coordination step.

Optimizing the hydroformylation of 1-methylcyclohexene is crucial for maximizing the yield of the desired aldehyde intermediate while minimizing side reactions, such as hydrogenation of the alkene to methylcyclohexane (B89554) or isomerization. wikipedia.org Key parameters include temperature, pressure, and the concentrations of the catalyst and ligands.

ParameterEffect on ReactionOptimization Goal
Temperature Increases reaction rate. numberanalytics.com Too high can lead to catalyst decomposition and side reactions. wikipedia.orgFind the optimal balance for high conversion without significant byproduct formation.
Syngas (CO/H₂) Pressure Higher pressure generally increases the reaction rate. chinesechemsoc.org The CO partial pressure can inhibit the reaction by occupying all coordination sites on the catalyst. Maintain sufficient pressure for catalyst stability and activity, while avoiding inhibition. Syngas ratio (H₂:CO) can be adjusted to fine-tune selectivity. nih.gov
Catalyst Concentration Higher concentration increases the overall rate of reaction.Use the minimum amount necessary for efficient conversion to minimize cost and potential product contamination.
Ligand-to-Metal Ratio Affects both catalyst activity and selectivity. An excess of ligand is often used to maintain catalyst stability and enforce the desired regioselectivity. wiley-vch.deOptimize for the highest selectivity towards the desired trans-aldehyde isomer.
Solvent Can influence catalyst solubility, stability, and product separation.Select a solvent that ensures a homogeneous reaction phase and facilitates easy product/catalyst separation.
Stabilizers Additives like amines or epoxides can neutralize acidic byproducts that degrade phosphite (B83602) ligands, enhancing long-term catalyst stability. rsc.orgIncorporate in continuous processes or long-duration batch reactions to extend catalyst lifetime. rsc.org
Regioselectivity and Stereochemical Control in Hydroformylation

Subsequent Reduction of Aldehyde Intermediates

The final step in the synthesis of this compound is the reduction of the aldehyde group of 1-methylcyclohexanecarbaldehyde. This is a standard and high-yielding transformation in organic chemistry.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). smolecule.com Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol, making the workup procedure simpler. Lithium aluminium hydride is a more powerful reducing agent but requires anhydrous conditions (e.g., in diethyl ether or tetrahydrofuran) and a careful quenching step. Catalytic hydrogenation, for instance using a platinum oxide (PtO₂) catalyst, is also an effective method for this reduction. cdnsciencepub.com

The reaction converts the formyl group (-CHO) into a primary alcohol group (-CH₂OH), yielding the final product, this compound.

Catalytic Hydrogenation Techniques

Derivatization from Precursors

The synthesis of this compound can be approached through nucleophilic substitution reactions, where a suitable leaving group on a precursor molecule is displaced by a hydroxide (B78521) or equivalent nucleophile. The specific mechanism, either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is influenced by the structure of the substrate, the nature of the leaving group, the nucleophile, and the solvent. libretexts.org

For a primary substrate like a (1-methylcyclohexyl)methyl halide, an SN2 reaction would be favored with a strong nucleophile. libretexts.org However, steric hindrance from the adjacent quaternary carbon might slow down the reaction.

An SN1 pathway becomes more probable with secondary or tertiary substrates, proceeding through a carbocation intermediate. libretexts.orgopenstax.org For example, heating (1-bromoethyl)cyclohexane (B150787) in methanol, a polar protic solvent, leads to a mixture of substitution (SN1) and elimination (E1) products. pearson.com This occurs via a secondary carbocation intermediate. pearson.com The use of a weak nucleophile like water or an alcohol favors the SN1 mechanism. libretexts.org

A tosylate group is an excellent leaving group often used in nucleophilic substitution reactions. this compound can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form (1-methylcyclohexyl)methyl tosylate. This tosylate can then undergo substitution reactions.

Table 3: Factors Influencing Nucleophilic Substitution Mechanisms

FactorFavors SN1Favors SN2Reference
Substrate Tertiary > SecondaryPrimary > Secondary libretexts.org
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, RO⁻) libretexts.org
Leaving Group Good (e.g., TsO⁻, I⁻, Br⁻)Good (e.g., TsO⁻, I⁻, Br⁻)
Solvent Polar Protic (e.g., H₂O, ROH)Polar Aprotic (e.g., Acetone, DMSO) libretexts.org

The formation of a carbocation intermediate is a key step in SN1 and E1 reactions and can be a route to this compound derivatives. The stability of the carbocation plays a crucial role in the reaction pathway. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. msuniv.ac.in

The 1-methylcyclohexyl cation is a tertiary carbocation and is therefore relatively stable. orgchemboulder.com This cation can be generated from various precursors. For instance, the reaction of 1-methylcyclohexanol (B147175) with an acid can lead to the formation of the 1-methylcyclohexyl cation through protonation of the hydroxyl group and subsequent loss of water. Similarly, the protonation of methylenecyclohexane (B74748) with an acid like HI leads to the formation of a tertiary carbocation intermediate, which then reacts with the iodide ion to form 1-iodo-1-methylcyclohexane. schoolwires.net

Once formed, the carbocation is an electrophile and can be attacked by a nucleophile. pdx.edu If water or a hydroxide source is the nucleophile, the product would be 1-methylcyclohexanol, not this compound. To synthesize this compound via a carbocation, one would need a precursor that forms a (1-methylcyclohexyl)methyl cation. However, this is a primary carbocation and thus highly unstable and unlikely to form. msuniv.ac.in

Rearrangements are common in carbocation chemistry. A less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift. For example, the 1-methylcyclohexyl cation has been studied for its rearrangement to the 1,2-dimethylcyclopentyl cation. researchgate.net

Table 4: Stability and Reactivity of Related Carbocations

CarbocationTypeRelative StabilityPotential ReactionsReference
1-Methylcyclohexyl cationTertiaryHighNucleophilic attack, Elimination, Rearrangement schoolwires.netresearchgate.net
(1-Methylcyclohexyl)methyl cationPrimaryLowUnlikely to form, would rearrange if formed msuniv.ac.in
Secondary cyclohexyl cationSecondaryModerateNucleophilic attack, Elimination, Rearrangement pearson.com

This compound can be synthesized through electrophilic addition reactions to unsaturated precursors, particularly those involving a carbon-carbon double bond.

A key precursor for this approach is methylenecyclohexane. The hydroboration-oxidation of methylenecyclohexane is a classic example of an anti-Markovnikov addition. vaia.com In this two-step reaction, borane (B79455) (BH₃) adds to the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. This process results in the addition of a hydroxyl group to the less substituted carbon of the double bond, yielding this compound. vaia.comlibretexts.org This method is particularly useful because the alternative Markovnikov addition would lead to 1-methylcyclohexanol. vaia.com

Another related reaction is the dihydroxylation of methylenecyclohexane using osmium tetroxide (OsO₄), which adds two hydroxyl groups across the double bond to form 1-(hydroxymethyl)cyclohexanol. vaia.comorgsyn.org While not a direct synthesis of the target compound, it highlights the reactivity of the exocyclic double bond.

Table 5: Electrophilic Addition Reactions for the Synthesis of this compound and Related Compounds

PrecursorReagentsProductKey FeatureReference
Methylenecyclohexane1. BH₃/THF 2. H₂O₂, NaOHThis compoundAnti-Markovnikov addition vaia.comlibretexts.org
MethylenecyclohexaneH₃O⁺1-MethylcyclohexanolMarkovnikov addition vaia.com
MethylenecyclohexaneOsO₄, NMO1-(Hydroxymethyl)cyclohexanolDihydroxylation vaia.comorgsyn.org

Free radical reactions provide another avenue for the synthesis of precursors to this compound. These reactions typically involve initiation, propagation, and termination steps and often utilize light (hν) or heat (Δ) to generate radicals. masterorganicchemistry.com

A common free radical reaction is the halogenation of alkanes. For example, the free-radical bromination of methylcyclohexane with bromine (Br₂) and light or heat is highly selective for the tertiary carbon, leading to the formation of 1-bromo-1-methylcyclohexane (B3058953) as the major product. masterorganicchemistry.com This selectivity arises because the stability of the intermediate radical follows the order tertiary > secondary > primary. This alkyl halide can then be a substrate for subsequent nucleophilic substitution or elimination reactions.

While direct free-radical hydroxymethylation is less common, radical additions to alkenes can be utilized. For instance, the anti-Markovnikov addition of HBr to an alkene can proceed via a free-radical mechanism in the presence of peroxides (ROOR).

Furthermore, radical-based methods can be used for C-H methylation, which could be relevant in building the carbon skeleton of the precursor. rsc.org

Table 6: Free Radical Reactions for the Synthesis of Precursors

Starting MaterialReagentsMajor ProductReaction TypeReference
MethylcyclohexaneBr₂, hν or Δ1-Bromo-1-methylcyclohexaneFree-radical bromination masterorganicchemistry.com
MethaneCl₂, hνChloromethaneFree-radical chlorination masterorganicchemistry.com
Electrophilic Addition to Unsaturated Systems

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is centered on improving process efficiency and reducing waste. Key areas of focus include the lifecycle of the catalyst and the management of secondary products formed during synthesis.

Catalyst Recycling and Sustainability

The synthesis of this compound is commonly achieved through the hydroformylation of 1-methylcyclohexene. This reaction is efficiently catalyzed by homogeneous rhodium-based complexes, which are favored for their high activity and selectivity. However, the high cost and limited availability of rhodium necessitate its recovery and recycling to ensure the economic and environmental sustainability of the process.

Industrial-scale production incorporates sophisticated catalyst recovery systems. Patent literature details the use of closed-loop systems that enable the continuous recycling of the rhodium catalyst. These systems primarily rely on two effective techniques:

Distillation: In processes where the product is more volatile than the catalyst complex, the product aldehyde is removed via a vapor path, leaving the rhodium catalyst behind in the liquid phase to be recycled back to the reactor. google.com

Membrane Filtration: This technique separates the larger catalyst complex from the smaller product molecules by passing the reaction mixture through a specialized membrane.

These recycling strategies are remarkably efficient, with reports indicating a reduction in rhodium consumption by over 90%. This high rate of recovery significantly lowers the process's environmental footprint and operational costs.

Further research into sustainable catalyst systems for hydroformylation reactions has explored several innovative approaches:

Biphasic Systems: This method uses two immiscible liquid phases. The rhodium catalyst is designed to be soluble in one phase (e.g., water, ionic liquids), while the olefin substrate and alcohol product are soluble in the other (an organic phase). nih.gov After the reaction, the phases are separated, and the catalyst-containing phase is easily recycled.

Supercritical Carbon Dioxide (scCO₂): Utilizing scCO₂ as a reaction solvent offers significant environmental benefits and simplifies product separation and catalyst recycling. nih.gov One study on a similar reductive hydroformylation process demonstrated that using scCO₂ to extract the alcohol product allowed for the recycling of the rhodium catalyst over nine consecutive runs with no loss in activity or selectivity. d-nb.info The total rhodium leaching over all nine cycles was a mere 0.1% of the initial amount. d-nb.info

Table 1: Catalyst Recycling Efficiency in Rhodium-Catalyzed Hydroformylation
Recycling MethodReported Efficiency / Key FindingSustainability ImpactSource
Distillation / Membrane Filtration (Industrial)Reduces rhodium consumption by over 90%Minimizes use of a rare and expensive metal; lowers costs and environmental impact.
Supercritical CO₂ Extraction0.1% total rhodium leaching over 9 cycles; no loss in activity or selectivity.Uses a green solvent; enables highly efficient catalyst retention and reuse. d-nb.info
Biphasic System (Ionic Liquid/Heptane)Catalyst can be recycled at least nine times with minimal leaching (2.3% at 80°C).Facilitates simple separation by decantation; enhances catalyst stability. nih.gov
Thermomorphic SolventsAllows for simple product recovery by decantation upon cooling, enabling catalyst recycle.Reduces energy costs associated with distillation.

Byproduct Management Strategies

In the hydroformylation-hydrogenation sequence that produces this compound, the formation of byproducts is inevitable. Effective management of these byproducts is crucial for achieving high product purity and minimizing waste.

The primary byproducts generated during the synthesis include:

Isomerized Olefins: The starting material, 1-methylcyclohexene, can undergo isomerization as a side reaction, leading to the formation of compounds like 3-methylcyclohexene. This occurs via a β-hydride transfer mechanism. d-nb.info

Aldehyde Condensation Products: The intermediate aldehyde can react with itself or other molecules to form higher molecular weight condensation products, such as acetals.

Saturated Hydrocarbons: Direct hydrogenation of the starting olefin can occur, though this is typically a minor side reaction. d-nb.infomdpi.com

The principal strategy employed for managing these byproducts on an industrial scale is fractional distillation . This separation technique leverages the different boiling points of the main product and the various byproducts. Through precise control of the distillation process, this compound can be isolated with a purity of ≥99%. The separated byproducts can then be handled appropriately, either disposed of or potentially utilized in other chemical processes, adhering to the principles of waste minimization.

Table 2: Byproduct Management in this compound Synthesis
Byproduct TypeOriginManagement StrategyOutcomeSource
Isomerized Olefins (e.g., 3-methylcyclohexene)Isomerization of 1-methylcyclohexene starting material.Fractional DistillationSeparation from the final product.
Aldehyde Condensation Products (e.g., acetals)Side reactions of the aldehyde intermediate.Fractional DistillationRemoval to ensure high product purity.
Saturated Hydrocarbons (e.g., Methylcyclohexane)Direct hydrogenation of the starting olefin.Fractional DistillationSeparation from the final product. d-nb.infomdpi.com

Advanced Chemical Reactivity and Transformative Processes

Oxidation Reactions of the Hydroxymethyl Moiety

The primary alcohol functionality of (1-Methylcyclohexyl)methanol is susceptible to oxidation, a process that can be controlled to yield different products depending on the reagents and reaction conditions employed.

Formation of Carboxylic Acid Derivatives

The hydroxymethyl group can be fully oxidized to a carboxyl group, forming (1-Methylcyclohexyl)carboxylic acid. This transformation typically requires strong oxidizing agents. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction involves the conversion of the primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. pressbooks.pub

The general scheme for this oxidation is as follows:

This compound → [Oxidizing Agent] → (1-Methylcyclohexyl)carboxylic acid

This conversion is a key step in synthesizing more complex molecules where a carboxylic acid functionality is required. The synthesis of various carboxylic acid derivatives often begins with the oxidation of the corresponding primary alcohol. pressbooks.publibretexts.org

Selective Oxidation Protocols

Achieving selective oxidation to the aldehyde, (1-methylcyclohexyl)carbaldehyde, without further oxidation to the carboxylic acid, requires milder and more controlled reaction conditions. Catalytic oxidation methods are often employed for such selective transformations. wikipedia.orgnih.gov These protocols may utilize catalysts based on transition metals like platinum, ruthenium, or manganese. wikipedia.orgnih.govrsc.org For instance, single-atom catalysts, such as platinum dispersed on ruthenium oxide (Pt₁/RuO₂), have shown high activity for methanol (B129727) oxidation and could be applicable to more complex alcohols. nih.gov The choice of catalyst and reaction conditions, including temperature and the presence of co-catalysts, is crucial for maximizing the yield of the aldehyde and minimizing over-oxidation. rsc.orglew.roresearchgate.net

Reduction Chemistry of the Alcohol Functionality

While oxidation increases the oxidation state of the carbon atom in the hydroxymethyl group, reduction processes aim to decrease it.

Pathways to Simpler Alcohol Systems

The reduction of this compound can lead to the formation of simpler alcohol systems. For instance, reduction can potentially yield cyclohexylmethanol, although specific reagents for this direct transformation are not commonly cited. More typically, the alcohol functionality might be removed altogether through a two-step process involving conversion to a good leaving group followed by reduction.

Functional Group Interconversions via Substitution

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. solubilityofthings.com This is a versatile method for creating a variety of derivatives.

Mechanisms of Hydroxyl Group Displacement

Direct displacement of the hydroxyl group (–OH) is difficult because it is a poor leaving group. Therefore, it must first be converted into a better leaving group. libretexts.org

One common strategy is to protonate the alcohol in the presence of a strong acid, forming an oxonium ion (–OH₂⁺). The leaving group is now a water molecule, which is much more stable. Subsequent attack by a nucleophile can then occur. libretexts.org For primary alcohols like this compound, this substitution typically proceeds through an Sₙ2 mechanism, involving a backside attack by the nucleophile. libretexts.org

Another effective method involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. ub.edu This is achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270). The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. ub.edu

The general reaction for forming a tosylate is: this compound + p-toluenesulfonyl chloride → (1-Methylcyclohexyl)methyl tosylate + HCl

Once the tosylate is formed, it can undergo nucleophilic substitution with various nucleophiles (Nu⁻) to yield a range of products: (1-Methylcyclohexyl)methyl tosylate + Nu⁻ → (1-Methylcyclohexyl)methyl-Nu + TsO⁻

This two-step sequence allows for the synthesis of compounds that are not directly accessible from the alcohol.

Elimination Reactions and Configurational Analysis of Cyclohexyl Derivatives

The study of elimination reactions in cyclohexyl systems, such as those involving this compound and its derivatives, provides deep insights into the interplay of reaction mechanisms, stereoelectronic effects, and conformational analysis. The rigid, yet conformationally mobile, cyclohexane (B81311) framework allows for a detailed examination of how the spatial arrangement of atoms and groups influences reaction pathways and product distributions.

Elimination reactions of cyclohexyl derivatives can proceed through various mechanisms, primarily E1 (unimolecular) and E2 (bimolecular). The operative mechanism is dictated by factors such as the structure of the substrate, the nature of the leaving group, the strength of the base, and the solvent. numberanalytics.comnumberanalytics.com In the context of this compound, the hydroxyl group is a poor leaving group and requires protonation by an acid to form a good leaving group (water), facilitating dehydration. libretexts.orglibretexts.org This acid-catalyzed dehydration typically proceeds through an E1 mechanism due to the formation of a stable tertiary carbocation. libretexts.orgspcmc.ac.inchemistrysteps.com

The rate-determining step in E1 reactions is the formation of the carbocation intermediate. spcmc.ac.iniitk.ac.in For tertiary alcohols like 1-methylcyclohexanol (B147175), this process is relatively facile. libretexts.org The subsequent step involves the removal of a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene. libretexts.orgspcmc.ac.in

In contrast, E2 reactions are concerted, single-step processes where a base removes a proton, and the leaving group departs simultaneously. numberanalytics.comyoutube.com These reactions have stringent stereoelectronic requirements, most notably the need for an anti-periplanar arrangement between the proton being abstracted and the leaving group. mgscience.ac.inlibretexts.orgyoutube.com In cyclohexane systems, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions. iitk.ac.inyoutube.comchemistrysteps.com This conformational requirement can significantly influence the rate and outcome of E2 reactions in substituted cyclohexanes. libretexts.orgmsu.edu

The regiochemistry and stereochemistry of elimination reactions of this compound and its derivatives are governed by the interplay of the reaction mechanism (E1 or E2), Zaitsev's rule, and conformational factors.

In the acid-catalyzed dehydration of 1-methylcyclohexanol, which proceeds via an E1 mechanism, the reaction is regioselective and generally follows Zaitsev's rule. libretexts.orgchemistrysteps.com This rule predicts that the major product will be the most substituted, and therefore most stable, alkene. quora.com The tertiary carbocation intermediate formed from 1-methylcyclohexanol can lose a proton from either the adjacent methylene (B1212753) group in the ring or the methyl group. Removal of a proton from the ring leads to the formation of the endocyclic alkene, 1-methylcyclohexene, which is a trisubstituted alkene. Removal of a proton from the methyl group results in the exocyclic alkene, methylenecyclohexane (B74748), a disubstituted alkene. Consequently, 1-methylcyclohexene is the major product. quora.comjuliethahn.comdoubtnut.com

ReactantMajor ProductMinor Product
1-Methylcyclohexanol1-MethylcyclohexeneMethylenecyclohexane

The stereochemistry of E1 reactions is often less specific than that of E2 reactions because the carbocation intermediate is planar and can be attacked from either side. However, in the formation of cyclic alkenes, the trans isomer is generally more stable than the cis isomer, and its formation is often favored. libretexts.orgyoutube.com

For E2 reactions of cyclohexyl derivatives, the anti-periplanar requirement for the leaving group and the β-hydrogen is the dominant factor determining the regiochemical and stereochemical outcome. libretexts.orgyoutube.comchemistrysteps.com This can sometimes lead to the formation of the less substituted alkene (Hofmann product) if the hydrogen required to form the Zaitsev product cannot achieve an axial orientation simultaneously with the axial leaving group. iitk.ac.inlibretexts.org

Studies on related 1-methylcyclohexyl derivatives have shown that the nature of the leaving group and the base employed can significantly influence the ratio of endocyclic to exocyclic alkene products. rsc.org For instance, the dehydration of 3β-methyl-5α-cholestan-3α-ol with phosphoryl chloride-pyridine gives the endocyclic alkene as the major product, while the 3β-ol isomer yields the exocyclic alkene. rsc.org However, using thionyl chloride-pyridine can lead to different product distributions, indicating that the reaction conditions play a crucial role alongside conformational features. rsc.org

The conformational equilibrium of the cyclohexane ring is also a critical factor. For an E2 reaction to occur, the cyclohexane ring may need to adopt a less stable conformation to place both the leaving group and a β-hydrogen in axial positions. iitk.ac.inlibretexts.org For example, in the elimination of trans-2-methyl-1-chlorocyclohexane, the more stable chair conformation has both the chloro and methyl groups in equatorial positions. To undergo E2 elimination, the ring must flip to a less stable conformation where both groups are axial, leading to a slower reaction rate compared to its cis-isomer. libretexts.orgmsu.edu

The following table summarizes the key factors influencing the outcomes of elimination reactions in cyclohexyl systems:

FactorInfluence on Regiochemistry/Stereochemistry
Reaction Mechanism E1: Favors the most stable (Zaitsev) product. Less stereospecific. libretexts.orgchemistrysteps.comE2: Requires anti-periplanar geometry, which can override Zaitsev's rule. Highly stereospecific. youtube.comlibretexts.org
Leaving Group Can affect the product ratio, with different leaving groups favoring different elimination pathways or products. rsc.org
Base Strong, bulky bases can favor the formation of the less sterically hindered (Hofmann) product. numberanalytics.com
Conformational Effects The requirement for an axial leaving group and an axial β-hydrogen in E2 reactions dictates which products can be formed. iitk.ac.inyoutube.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of (1-Methylcyclohexyl)methanol provides definitive evidence of its regiochemistry. The key signals are a singlet corresponding to the three protons of the methyl group (-CH₃), another singlet for the two protons of the hydroxymethyl group (-CH₂OH), and a complex multiplet for the ten protons of the cyclohexane (B81311) ring.

The absence of splitting for the methyl and hydroxymethyl signals confirms their attachment to the quaternary C1 carbon, which has no attached protons. The chemical shift for the -CH₂OH protons is expected to be around 3.3-3.5 ppm, influenced by the electronegative oxygen atom. For the related compound, cyclohexylmethanol, these protons appear at approximately 3.40 ppm. libretexts.org The methyl group protons (-CH₃) are anticipated to resonate further upfield, typically around 0.9-1.1 ppm. The ten protons on the cyclohexane ring produce a complex, overlapping multiplet signal in the 1.2-1.6 ppm range, which is characteristic of saturated cyclic systems. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclohexane Ring (-CH₂-)₅1.2 - 1.6Multiplet10H
Methyl (-CH₃)0.9 - 1.1Singlet3H
Methylene (B1212753) (-CH₂OH)3.3 - 3.5Singlet2H
Hydroxyl (-OH)VariableBroad Singlet1H

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the eight carbon atoms in the molecule, due to the symmetry of the cyclohexane ring.

The key signals include the quaternary carbon (C1), the hydroxymethyl carbon (-CH₂OH), the methyl carbon (-CH₃), and the three distinct carbons of the cyclohexane ring (C2/C6, C3/C5, and C4). The carbon attached to the hydroxyl group (-CH₂OH) typically appears in the 60-70 ppm range. The quaternary carbon (C1), being substituted and part of the ring, will be found in the 35-45 ppm range. The methyl carbon signal is expected at the most upfield position (15-25 ppm) due to shielding effects. The carbons of the cyclohexane ring will resonate in the typical alkane region of 20-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C H₂OH65 - 75
C 1 (Quaternary)35 - 45
C 2 / C 630 - 40
C 425 - 35
C 3 / C 520 - 30
-C H₃15 - 25

While the chair conformation of the cyclohexane ring influences the molecule's reactivity, advanced 2D NMR techniques are essential for confirming through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between geminal and vicinal protons. While the methyl and methylene protons would not show cross-peaks as they are singlets, the complex multiplet of the ring protons would be resolved to show the coupling network within the cyclohexane system.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the -CH₂OH and -CH₃ groups.

Carbon NMR (¹³C NMR) for Structural Elucidation

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound (molar mass 128.21 g/mol ) provides structural information through its characteristic fragmentation pattern. For primary alcohols, the molecular ion peak (M⁺) at m/z 128 is often weak or entirely absent. libretexts.org

The fragmentation is dominated by several key pathways:

Loss of Water : A common fragmentation for alcohols is the elimination of a water molecule (18 Da), leading to a peak at m/z 110 (M-18).

Loss of Hydroxymethyl Radical : Cleavage of the C-C bond between the ring and the hydroxymethyl group results in the loss of a •CH₂OH radical (31 Da), producing a fragment ion at m/z 97.

Ring Fragmentation : The cyclohexane ring can undergo various cleavages. A prominent peak is often observed at m/z 81, which can be attributed to the formation of a methylcyclohexenyl cation following dehydration. The mass spectrum of the related compound cyclohexanemethanol (B47985) shows significant peaks resulting from ring fragmentation. nist.gov Another significant fragment can appear at m/z 55, corresponding to the loss of both the hydroxymethyl group and a C₃H₆ fragment from the ring.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Identity of Fragment
128[M]⁺ (Molecular Ion)
110[M - H₂O]⁺
97[M - •CH₂OH]⁺
81[C₇H₁₁]⁺ (Methylcyclohexenyl cation)
55[C₄H₇]⁺

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

The IR spectrum is dominated by absorptions from polar bonds. Key features for this compound include:

A strong and broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibration, with the broadening caused by intermolecular hydrogen bonding. docbrown.info

Multiple sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the methyl and cyclohexane groups. libretexts.org

A strong C-O stretching vibration, expected in the 1000-1100 cm⁻¹ range, which is characteristic of primary alcohols. docbrown.info

The Raman spectrum is particularly sensitive to non-polar, symmetric vibrations. For this molecule, prominent Raman signals would be expected for:

The symmetric C-H stretching modes of the alkyl groups (2800-3000 cm⁻¹). physicsopenlab.org

Skeletal vibrations of the cyclohexane ring and the C-C stretching modes, which appear in the 700-1200 cm⁻¹ range. spectroscopyonline.com

The O-H stretching mode (~3400 cm⁻¹) is also present but is typically a weaker and less prominent feature in the Raman spectrum compared to the IR spectrum. physicsopenlab.org

The combination of IR and Raman provides a complete vibrational fingerprint of the molecule, confirming the presence of both the hydroxyl functional group and the saturated hydrocarbon framework.

Applications in Structural Fingerprinting and Functional Group Identification

Spectroscopic data provides a unique "fingerprint" for a molecule, allowing for its definitive identification and differentiation from other compounds. libretexts.orglibretexts.org

Functional Group Confirmation: The IR spectrum unequivocally identifies the key functional groups. The strong, broad O-H stretch around 3300 cm⁻¹ and the strong C-O stretch near 1040 cm⁻¹ are definitive proof of a primary alcohol. acs.org The C-H stretching absorptions below 3000 cm⁻¹ confirm the saturated aliphatic nature of the molecule. acs.org

Structural Isomer Differentiation: NMR spectroscopy is particularly powerful for distinguishing this compound from its isomers. For example, its tertiary alcohol isomer, 1-methylcyclohexanol (B147175), would lack the ¹H NMR signal for -CH₂OH protons (~3.4 ppm) and the corresponding ¹³C signal (~70 ppm), while showing a quaternary carbon signal shifted further downfield due to the direct attachment of the -OH group. libretexts.orglibretexts.org Positional isomers like (2-), (3-), or (4-methylcyclohexyl)methanol (B126014) would exhibit more complex ¹H NMR splitting patterns for both the methyl and hydroxymethyl signals, as neither would be attached to a quaternary carbon. researchgate.net

Molecular Formula and Fragmentation Confirmation: High-resolution mass spectrometry can confirm the molecular formula C₈H₁₆O by providing a highly accurate mass for the molecular ion. uni.lu The fragmentation pattern, such as the loss of a 31 Da fragment (•CH₂OH), further supports the presence of a primary alcohol group attached to a substituted cyclohexane ring.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and inherent reactivity. scirp.org Methods such as Density Functional Theory (DFT) and high-level ab initio calculations like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are used to model the molecule's properties. nih.govresearchgate.net For (1-Methylcyclohexyl)methanol, these calculations can elucidate the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. jstar-research.comscirp.org

The electronic structure dictates the molecule's reactivity. The oxygen atom of the hydroxyl group is a site of high electron density, making it a nucleophilic center and a hydrogen bond donor. Conversely, the hydrogen of the hydroxyl group is electrophilic. Computational models can quantify these characteristics and predict sites susceptible to electrophilic or nucleophilic attack. scirp.org The steric hindrance imposed by the bulky 1-methylcyclohexyl group, which influences the accessibility of the reactive hydroxyl group, can also be precisely modeled.

Table 1: Properties Revealed by Quantum Chemical Calculations

Calculable Property Significance for this compound Common Computational Methods
Molecular Geometry Predicts bond lengths, bond angles, and dihedral angles in the ground state. DFT, MP2, CCSD(T)
Electronic Properties Determines charge distribution, dipole moment, and molecular orbital energies (HOMO/LUMO). jstar-research.com DFT, HF, CASSCF
Vibrational Frequencies Predicts infrared (IR) and Raman spectra for structural identification. jstar-research.com DFT
Reaction Energetics Calculates reaction energies and activation barriers to predict thermodynamic and kinetic feasibility. jstar-research.com DFT, CCSD(T), G4 theory
Reactivity Indices Uses concepts like electrostatic potential to predict sites for chemical reactions. scirp.org DFT

Reaction Mechanism Elucidation through Computational Studies

Computational studies are pivotal in mapping the complex pathways of chemical reactions. By calculating the potential energy surface for a given reaction, researchers can identify transition states, intermediates, and the most energetically favorable routes from reactants to products. nih.gov

For reactions involving this compound, such as its conversion to derivatives or its decomposition, computational modeling can distinguish between competing mechanisms, for instance, substitution (like S_N1 or S_N2) versus elimination pathways. vaia.com In the case of the related 1-methylcyclohexanol (B147175), the S_N1 mechanism is favored due to the formation of a stable tertiary carbocation, a finding that can be computationally verified by calculating the energies of the intermediates. vaia.com

For example, in the acid-catalyzed dehydration of this compound, computational chemistry can model the initial protonation of the hydroxyl group, the subsequent loss of water to form a carbocation, and the final deprotonation to yield an alkene. By calculating the activation energy for each step, the model can confirm that the formation of the carbocation is the slowest step and thus the RDS. Similarly, in oxidation or dehydrogenation reactions, computational analysis can pinpoint the specific bond-breaking or bond-forming event that controls the reaction speed. researchgate.netescholarship.org

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. Computational modeling is essential for understanding how these catalytic environments influence reaction kinetics at a molecular level. ysu.amoaepublish.com The interaction of this compound with a catalyst surface, such as a noble metal like platinum or an acidic zeolite, can be simulated to reveal mechanistic details. acs.orgresearchgate.net

Table 2: Computationally Modeled Catalytic Influences

Catalytic Environment Modeled Effect on Reaction Example Reaction Type
Acidic Zeolites Protonation of the hydroxyl group, stabilization of carbocation intermediates, shape selectivity. ysu.am Dehydration, Isomerization
Metal Surfaces (e.g., Pt, Pd) Dissociative adsorption of H₂, activation of C-H and O-H bonds, lowering hydrogenation/dehydrogenation barriers. escholarship.orgresearchgate.net Dehydrogenation, Hydrogenation
Metal Oxides (e.g., ZnO, ZrO₂) Provide active sites for hydrogen dissociation and facilitate C-C bond formation. acs.org Syngas to Alcohols/Aromatics

Identifying Dominant Pathways and Rate-Determining Steps

Molecular Dynamics Simulations of Molecular Interactions

While quantum mechanics excels at describing the electronic details of a few molecules, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of large ensembles of molecules over time. nih.gov MD simulations model atoms as classical particles connected by springs (bonds), with their interactions governed by a set of parameters known as a force field (e.g., COMPASS, TraPPE-UA). tandfonline.comnih.gov

For this compound, MD simulations can model its behavior in the liquid state or in mixtures with solvents. rsc.org These simulations provide valuable information on bulk properties like density and viscosity, as well as transport properties such as the self-diffusion coefficient. tandfonline.comustc.edu.cn Furthermore, MD can offer a microscopic picture of intermolecular interactions, such as the hydrogen-bonding network formed between alcohol molecules or between the alcohol and a solvent like water. rsc.orgnih.gov This is crucial for understanding solubility, miscibility, and how the molecule orients itself at interfaces. nih.gov

Prediction of Molecular Behavior and Properties

A primary goal of computational chemistry is the prediction of molecular behavior and properties, which can guide experimental design and accelerate discovery. jstar-research.commit.edu By integrating various computational techniques, a comprehensive profile of this compound can be generated before extensive laboratory work is undertaken.

Computational models can predict a wide range of properties. jstar-research.com This includes spectroscopic data such as NMR chemical shifts and IR absorption frequencies, which are vital for structural characterization. Thermodynamic properties like the heat of formation and Gibbs free energy can also be calculated with high accuracy. jstar-research.com Modern approaches even leverage machine learning, training algorithms on large datasets of known molecules to rapidly predict the properties of new compounds like this compound with increasing accuracy. mit.edumdpi.com

Table 3: Predictable Molecular Properties and Associated Computational Methods

Property Category Specific Property Computational Method
Structural 3-D Molecular Geometries, Conformational Analysis Quantum Mechanics (DFT), Molecular Mechanics
Thermodynamic Enthalpy of Formation, Gibbs Free Energy of Reaction Quantum Mechanics (G3/G4, W1)
Spectroscopic NMR Chemical Shifts, IR/Raman Frequencies, UV-Vis Spectra jstar-research.com Quantum Mechanics (DFT)
Electronic Ionization Potential, Electron Affinity, Charge Distribution jstar-research.com Quantum Mechanics (DFT, CCSD(T))
Bulk/Transport Density, Viscosity, Diffusion Coefficient, Interfacial Tension tandfonline.comnih.gov Molecular Dynamics (MD)
Reactivity Acid Dissociation Constant (pKa), Reaction Rates jstar-research.com Quantum Mechanics, Combined QM/MM

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Reagent and Solvent System

(1-Methylcyclohexyl)methanol is utilized in chemical research as both a solvent and a reagent in organic synthesis. google.com.pg Its character as a higher alicyclic primary alcohol with low water solubility but high solubility in organic solvents makes it a suitable medium for certain reactions. acs.org

Beyond its role as a solvent, it functions as a key reactive substrate. A notable example is its use in dehydroxymethylative functionalization reactions. In a process catalyzed by a cerium(IV) benzoate (B1203000) complex, this compound undergoes selective cleavage of the α-C(sp³)–C(sp³) bond. researchgate.net This transformation involves the formation of a Ce(IV)–alkoxide complex, which, upon photolysis, induces homolysis and generates a 1-methylcyclohexyl radical via β-scission of the corresponding alkoxy radical. researchgate.net This reactive radical intermediate can then participate in further bond-forming reactions, demonstrating the compound's utility as a reagent for generating specific alkyl fragments. researchgate.net

Building Block in Complex Molecular Architectures

The rigid, three-dimensional structure of the 1-methylcyclohexyl moiety makes this compound an attractive building block for creating complex molecular systems. google.com Its incorporation can influence the physical and biological properties of the final molecule.

A significant application is in the synthesis of pharmacologically active compounds. For instance, this compound is a key starting material in the synthesis of Ciglitazone, an antidiabetic compound from the thiazolidinedione class. googleapis.com In this synthesis, the alkoxide of this compound is reacted with a substituted nitrobenzene (B124822) to form an ether linkage, integrating the bulky cycloalkyl group into what becomes the final drug molecule. googleapis.com The compound has also been incorporated into other complex structures, such as substituted triazolopyridines and benzo-fused heterocycle sulfamide (B24259) derivatives, which are investigated for their pharmaceutical potential. google.com.pggoogle.com

Preparation of Functionalized Derivatives and Intermediates

This compound is a precursor for a variety of functionalized derivatives that serve as important intermediates in multi-step syntheses.

A well-documented transformation of this compound is its conversion to a chlorosulfate (B8482658) ester. This is typically achieved through a two-step process that is safer and more scalable than older methods. researchgate.netwhiterose.ac.ukgoogleapis.com The alcohol is reacted with sulfuryl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. googleapis.comgoogle.com This reaction is conducted in a suitable solvent like toluene (B28343), t-butyl methyl ether (TBME), or tetrahydrofuran (B95107) (THF) at controlled low temperatures. whiterose.ac.ukgoogleapis.comgoogle.com The resulting (1-Methylcyclohexyl)methyl chlorosulfate is a reactive intermediate, primed for further functionalization.

Parameter Description Source(s)
Starting Material This compound googleapis.comgoogle.com
Reagent Sulfuryl Chloride (SO₂Cl₂) googleapis.comgoogle.com
Base Pyridine or Triethylamine google.com
Solvent Toluene, t-Butyl Methyl Ether (TBME), Tetrahydrofuran (THF) whiterose.ac.ukgoogleapis.comgoogle.com
Temperature Approx. -10°C to 5°C googleapis.com
Product (1-Methylcyclohexyl)methyl chlorosulfate google.com

This interactive table summarizes the typical reaction conditions for the synthesis of chlorosulfate derivatives.

The chlorosulfate intermediate derived from this compound is readily converted into sulfamate (B1201201) derivatives. whiterose.ac.ukgoogleapis.com This second step involves reacting the (1-Methylcyclohexyl)methyl chlorosulfate with an amine, such as ammonia (B1221849) gas, in a solvent like THF or a lower alkanol. whiterose.ac.ukgoogleapis.comgoogle.com This process is highly efficient for producing the corresponding sulfamate, (1-Methylcyclohexyl)methyl sulfamate, which is a key structural motif in certain anticonvulsant drugs. The use of gaseous ammonia under pressure allows for a clean conversion to the primary sulfamate. googleapis.com

Parameter Description Source(s)
Starting Material (1-Methylcyclohexyl)methyl chlorosulfate googleapis.comgoogle.com
Reagent Amine (e.g., gaseous ammonia) googleapis.com
Solvent Tetrahydrofuran (THF), t-Butyl Methyl Ether (TBME), Methanol (B129727), Ethanol whiterose.ac.ukgoogleapis.com
Temperature Approx. 15°C to 20°C googleapis.com
Pressure (for NH₃) Approx. 14 to 30 psi googleapis.com
Product (1-Methylcyclohexyl)methyl sulfamate

This interactive table summarizes the typical reaction conditions for the synthesis of sulfamate derivatives from the chlorosulfate intermediate.

The synthesis of chlorosulfate and sulfamate derivatives exemplifies how this compound can be converted into tailored chemical building blocks. These intermediates are not typically the final product but are designed for subsequent reactions. The chlorosulfate, for instance, is a highly reactive species that can be used to introduce the (1-methylcyclohexyl)methoxy group onto various molecular scaffolds. google.com Similarly, the generation of the 1-methylcyclohexyl radical through cerium catalysis provides a modern method for using this alcohol as a building block in radical-based C-C bond-forming reactions. researchgate.net

Synthesis of Sulfamate Derivatives

Chiral Synthesis and Stereoselective Transformations

This compound is an achiral molecule as it does not possess a stereogenic center and has a plane of symmetry. In the context of chiral synthesis, a reaction that preferentially forms one stereoisomer over another, the direct role of this compound is as a structural component rather than a chiral directing group.

While the compound itself is achiral, it is often incorporated as a building block into larger, more complex molecules that are chiral and may have potential therapeutic uses. whiterose.ac.uk In such cases, the final products can exist as a mixture of stereoisomers (enantiomers or diastereomers). whiterose.ac.uk The available literature indicates that for these complex molecules, separation of the desired stereoisomer is often achieved through methods like chiral High-Performance Liquid Chromatography (HPLC) column resolution or by forming diastereomeric salts with a chiral resolving agent. google.com.pg There is no evidence in the reviewed sources to suggest that the this compound moiety itself is used as a chiral auxiliary to induce stereoselectivity in subsequent transformations. google.com.pg

Environmental and Industrial Research Perspectives

Analytical Method Development for Environmental Monitoring

The development of robust and sensitive analytical methods is crucial for monitoring (1-Methylcyclohexyl)methanol, often referred to as MCHM, in environmental samples, particularly water sources. chromatographyonline.comchromatographyonline.com This need was highlighted by incidents such as the 2014 chemical spill in the Elk River, West Virginia, which contaminated the drinking water for hundreds of thousands of residents. chromatographyonline.comnih.gov

Microextraction Techniques (SPME, TFME)

Modern analytical chemistry has seen a shift towards miniaturized and more environmentally friendly sample preparation techniques. nih.gov Solid-phase microextraction (SPME) and thin-film microextraction (TFME) have emerged as powerful tools for the analysis of this compound and its related compounds in aqueous samples. chromatographyonline.comchromatographyonline.com

SPME is a non-exhaustive extraction method where analytes are partitioned from the sample matrix onto a stationary phase coated on a fused silica (B1680970) fiber. nih.govmdpi.com This technique offers advantages such as ease of automation and direct desorption into analytical instruments. chromatographyonline.com For the analysis of crude MCHM, which is a mixture of several compounds, direct immersion SPME (DI-SPME) has been successfully developed and validated. chromatographyonline.com

TFME is a related microextraction technique that utilizes a carbon-mesh film coated with an extraction phase. chromatographyonline.com The larger surface area of the TFME device compared to a traditional SPME fiber allows for greater sensitivity, making it particularly suitable for trace-level analysis in environmental matrices. chromatographyonline.com Research has shown that TFME can achieve lower limits of quantitation for MCHM constituents compared to other methods. chromatographyonline.comresearchgate.net

An optimized SPME protocol for crude MCHM components involves a 1-minute incubation period followed by a 30-minute extraction at 65°C with agitation. chromatographyonline.comchromatographyonline.com Desorption is then carried out thermally in the gas chromatograph inlet. chromatographyonline.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique for the separation and detection of this compound and its components following extraction. chromatographyonline.comohiolink.edu The GC separates the volatile compounds in the mixture, and the MS provides identification and quantification based on their mass-to-charge ratio. shimadzu.com

For the analysis of samples extracted by SPME and TFME, specific GC-MS parameters are employed. The GC oven temperature is programmed to ramp up to effectively separate the analytes. chromatographyonline.com For instance, a typical program might start at 50°C, hold for 2 minutes, then increase to 220°C or 290°C, depending on the extraction method used. chromatographyonline.com The mass spectrometer is typically operated in electron ionization (EI) mode, collecting full scan mass spectra for compound identification. chromatographyonline.com

The use of GC-MS has been instrumental in identifying the various isomers and components of crude MCHM, such as cis- and trans-4-MCHM, and other related compounds like methyl 4-methylcyclohexanecarboxylate (MMCHC). researchgate.net

Comparison with Standard Extraction Methods (SPE)

The performance of microextraction techniques like SPME and TFME has been compared with more traditional methods like solid-phase extraction (SPE). chromatographyonline.comchromatographyonline.com SPE is an exhaustive extraction technique that uses a packed sorbent bed to retain analytes from a liquid sample. chromatographyonline.com

Studies have demonstrated that both SPME and TFME exhibit enhanced performance in terms of the achievable limit of quantitation (LOQ) when compared to a modified EPA SPE method for volatile analysis in water. chromatographyonline.comchromatographyonline.comresearchgate.net The TFME method, in particular, has been identified as the optimal approach due to its superior sensitivity and higher analytical throughput. chromatographyonline.comchromatographyonline.comresearchgate.net This allows for the detection of MCHM constituents at levels below the odor threshold in water. chromatographyonline.comresearchgate.net

Table 1: Comparison of Extraction Method Performance for MCHM Analysis

Feature Solid-Phase Microextraction (SPME) Thin-Film Microextraction (TFME) Solid-Phase Extraction (SPE)
Principle Non-exhaustive, equilibrium-based Non-exhaustive, equilibrium-based Exhaustive
Geometry Coated fiber Coated carbon-mesh film Packed sorbent cartridge
Sensitivity Good Excellent Moderate
Limit of Quantitation Lower than SPE chromatographyonline.comchromatographyonline.com Lower than SPME and SPE chromatographyonline.comchromatographyonline.com Higher than SPME and TFME chromatographyonline.comchromatographyonline.com
Throughput High High Lower
Automation Easily automated Easily automated Can be automated

Interfacial Phenomena and Material Interactions

Understanding the interaction of this compound with different materials is critical for predicting its environmental fate and for designing effective remediation strategies.

Sorption and Desorption Behavior on Polymeric Materials

Research has shown that this compound can sorb into and desorb from polymeric materials, such as those used in water pipes (B44673) and linings. chromatographyonline.comchromatographyonline.comresearchgate.net This behavior is of particular concern as it can lead to the long-term release of the chemical into drinking water systems, even after the initial contamination event has passed. chromatographyonline.comohiolink.edu

Studies have demonstrated that MCHM readily desorbs from polyethylene (B3416737) into water at concentrations above the odor threshold, confirming the potential for prolonged exposure from contaminated pipelines. chromatographyonline.comchromatographyonline.comresearchgate.net The processes of sorption, which includes both adsorption (surface binding) and absorption (incorporation into the material's volume), and subsequent desorption are influenced by factors like the polymer's free volume and its affinity for the chemical. jotun.cn

Isomer-Dependent Binding on Surfaces

The binding of this compound to surfaces can be dependent on its specific isomer. The crude MCHM mixture contains both cis- and trans- isomers of 4-methylcyclohexylmethanol. researchgate.netmdpi.com

Computational studies have investigated the physisorption of these isomers on carbonaceous surfaces, such as granulated activated carbon (GAC), which is used in water treatment. nih.govmdpi.com While molecular mechanics force fields predict little difference in the interaction of the isomers with a planar carbon surface, they indicate that the trans-isomer binds more strongly to amorphous carbon surfaces. nih.govmdpi.com

Semi-empirical and density functional theory calculations support this finding, predicting that trans-4-MCHM binds more strongly than the cis-isomer to both planar and amorphous carbon surfaces. nih.govmdpi.com This preferential binding of one isomer over the other has significant environmental implications. It was hypothesized that this difference in binding affinity, combined with seasonal temperature variations, could explain the observed leaching of MCHM from GAC filters months after the initial spill. nih.govmdpi.com

Table 2: Predicted Differences in Physisorption Potentials between MCHM Isomers and Carbonaceous Surfaces

Computational Method Surface Type Predicted Stronger Binding Isomer Predicted Energy Difference (kcal/mol)
Molecular Mechanics (MM) Amorphous Carbon trans-MCHM ~2.0 nih.govmdpi.com
Semi-empirical (PM7) Amorphous Carbon trans-MCHM 4.7 mdpi.com
Density Functional Theory (DFT) Planar & Amorphous trans-MCHM >0 nih.govmdpi.com

Biological Activity and Metabolic Pathways

The biological activity of this compound is intrinsically linked to its molecular structure, which consists of a cyclohexane (B81311) ring with two key substitutions at the same carbon atom: a methyl group (-CH3) and a hydroxymethyl group (-CH2OH). This configuration differentiates it from its simpler analog, cyclohexanemethanol (B47985), which lacks the methyl group.

The presence of the methyl group on the same carbon as the alcohol-bearing substituent introduces significant steric hindrance. This steric bulk can influence how the molecule interacts with biological targets, such as enzymes or receptors. Compared to cyclohexanemethanol, the methyl group in this compound increases steric hindrance, which may affect its solubility and reactivity. The hydroxymethyl group is a primary alcohol, making it susceptible to metabolic oxidation. Furthermore, this functional group can participate in hydrogen bonding, a key interaction in many biological systems.

While detailed studies on the specific molecular targets of this compound are limited, research on similar alicyclic primary alcohols provides context. For instance, the position of a methyl group on the cyclohexane ring is known to be a critical factor in the metabolism of related compounds like methylcyclohexane (B89554). In these cases, metabolism often occurs at carbon atoms sterically unhindered by the methyl group. nih.gov In the case of this compound, the quaternary substitution pattern at C1 prevents direct oxidation at that position, channeling metabolic processes toward the primary alcohol group.

A primary metabolic pathway for alicyclic primary alcohols involves oxidation. nih.gov this compound, upon entering a biological system, is susceptible to metabolic processes that transform the primary alcohol (-CH2OH) group. This transformation typically occurs via oxidation, first to an aldehyde intermediate and subsequently to a carboxylic acid. nih.gov

Studies on related compounds, such as 4-methylcyclohexanemethanol (4-MCHM), have shown that this metabolic conversion to the corresponding carboxylic acid, 4-methylcyclohexanecarboxylic acid, is a likely pathway. nih.gov This process is often facilitated by liver enzymes. nih.gov For this compound, this enzymatic oxidation would convert the hydroxymethyl group into a carboxyl group, yielding 1-methylcyclohexanecarboxylic acid.

The general transformation can be summarized as follows:

This compound is oxidized, losing hydrogen atoms from the hydroxymethyl group.

This forms an intermediate aldehyde, 1-methylcyclohexanecarbaldehyde .

Further oxidation of the aldehyde group yields the final metabolite, 1-methylcyclohexanecarboxylic acid .

This metabolic conversion is significant because the resulting carboxylic acid has different physicochemical properties than the parent alcohol, which can influence its biological activity and excretion from the body. researchgate.net

Table 1: Metabolic Transformation of this compound

Compound NameMolecular FormulaFunctional GroupRole in Pathway
This compoundC₈H₁₆OPrimary AlcoholParent Compound
1-MethylcyclohexanecarbaldehydeC₈H₁₄OAldehydeIntermediate
1-Methylcyclohexanecarboxylic acidC₈H₁₄O₂Carboxylic AcidFinal Metabolite

Influence of Structural Characteristics on Biological Activity

Sustainable Industrial Processes

This compound serves as a reagent and building block in organic synthesis for the production of various chemicals. Its bifunctional nature, possessing both a reactive hydroxyl group and a stable cycloalkane structure, makes it a useful intermediate. lookchem.com

One key application is in the synthesis of other chemical compounds through reactions like oxidation or substitution. The primary alcohol group can be readily oxidized to form 1-methylcyclohexanecarboxylic acid or converted into a better leaving group, such as a tosylate ((1-Methylcyclohexyl)methyl tosylate), to facilitate nucleophilic substitution reactions. These derivatives are then used in further synthetic steps to produce more complex molecules.

The compound and its isomers, such as (3-methylcyclohexyl)methanol (B1283380), are also utilized in the production of polyesters. For example, (3-methylcyclohexyl)methanol can be reacted with isophthalic acid to form an ester, which is then hydrogenated to produce 1,3-cyclohexanedimethanol, a monomer used in specialty polymers. google.com While not a direct use of the 1-methyl isomer, this demonstrates the utility of the methylcyclohexylmethanol class of compounds as intermediates in polymer chemistry.

The industrial production of this compound is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use renewable resources. mlsu.ac.in The synthesis of this compound typically involves a two-step process: the hydroformylation of 1-methylcyclohexene followed by the hydrogenation of the resulting aldehyde intermediate.

Green chemistry principles are being applied to optimize this process:

Catalyst Efficiency and Recycling: The hydroformylation step often uses expensive and environmentally sensitive rhodium-based catalysts. Modern industrial processes focus on high-efficiency catalysts and closed-loop systems where the catalyst is recovered and recycled. Techniques like distillation or membrane filtration can achieve over 90% rhodium recovery, significantly reducing waste and cost.

Energy Efficiency: Synthetic methods are being designed to operate at lower temperatures and pressures to minimize energy requirements. mlsu.ac.in The hydrogenation step, for instance, is optimized to run at moderate temperatures (50–100°C) and pressures (5–20 bar).

Atom Economy and Waste Reduction: The goal is to maximize the conversion of reactants into the final product, minimizing byproducts. mlsu.ac.in In the synthesis of this compound, byproducts like isomerized olefins and condensation products are separated via fractional distillation to ensure high product purity (≥99%) and allow for potential repurposing of the separated materials.

Use of Safer Solvents: Whenever possible, the use of hazardous solvents is minimized or replaced with more innocuous alternatives. The hydrogenation step can be carried out in relatively safe solvents like methanol (B129727) or ethyl acetate.

These initiatives not only reduce the environmental footprint of manufacturing this compound but also improve the economic viability of the process. mlsu.ac.in

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.